N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound with significant potential in research and pharmaceutical applications. It is classified under the category of heterocyclic compounds, specifically as a pyrazolo[4,3-c]pyridine derivative. The compound has a molecular formula of and a molecular weight of approximately 274.75 g/mol. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can be approached through several methods.
The molecular structure of N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can be represented using various structural formulas:
InChI=1S/C11H18N4O2.ClH/c1-17-6-2-4-13-11(16)10-8-7-12-5-3-9(8)14-15-10;/h12H,2-7H2,1H3,(H,13,16)(H,14,15);1H
COCCCNC(=O)C1=NNC2=C1CNCC2.Cl
These notations provide insight into the compound's connectivity and stereochemistry. The presence of a methoxy group enhances its lipophilicity, which may influence its biological activity.
N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is involved in various chemical reactions:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action for N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is not fully elucidated but may involve:
Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit various biological activities including anti-inflammatory effects and potential antimicrobial properties.
The physical and chemical properties of N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride include:
These properties are critical for its handling in laboratory settings and potential formulation into therapeutic agents.
N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific uses:
The ongoing research into its pharmacological effects indicates potential applications in treating inflammatory diseases or infections caused by resistant pathogens.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2